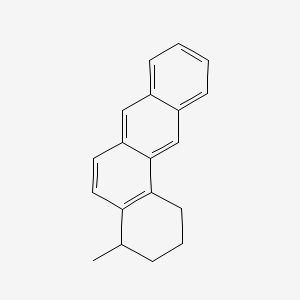
1,8,11,14-Tetraoxa-4,5-dithiacyclohexadecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,8,11,14-Tetraoxa-4,5-dithiacyclohexadecane is a chemical compound with the molecular formula C₁₀H₂₀O₄S₂ It is a cyclic compound containing both oxygen and sulfur atoms within its ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,8,11,14-Tetraoxa-4,5-dithiacyclohexadecane typically involves the cyclization of appropriate diols and dithiols under specific reaction conditions. One common method involves the reaction of 1,8-dihydroxy-3,6-dithiaoctane with ethylene glycol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the cyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
化学反応の分析
Types of Reactions
1,8,11,14-Tetraoxa-4,5-dithiacyclohexadecane undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The oxygen and sulfur atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reactions are conducted under anhydrous conditions to prevent side reactions.
Substitution: Nucleophiles such as alkoxides or thiolates are used in substitution reactions. The reactions are often carried out in polar aprotic solvents to enhance reactivity.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and reduced sulfur species.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1,8,11,14-Tetraoxa-4,5-dithiacyclohexadecane has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry: Utilized as a stabilizer in polymer formulations and as an additive in lubricants to enhance their performance.
作用機序
The mechanism of action of 1,8,11,14-Tetraoxa-4,5-dithiacyclohexadecane involves its ability to interact with metal ions and other molecular targets. The oxygen and sulfur atoms in the compound can coordinate with metal ions, forming stable complexes. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within cells.
類似化合物との比較
1,8,11,14-Tetraoxa-4,5-dithiacyclohexadecane can be compared with other similar compounds, such as:
1,4,7,10-Tetraoxa-13,16-dithiacyclooctadecane: Similar structure but with a different ring size.
1,5,9,13-Tetraoxa-2,6-dithiacyclotetradecane: Contains a different arrangement of oxygen and sulfur atoms.
1,4,7,10,13,16-Hexaoxa-2,5-dithiacyclooctadecane: Contains additional oxygen atoms in the ring structure.
The uniqueness of this compound lies in its specific ring size and the arrangement of oxygen and sulfur atoms, which confer distinct chemical properties and reactivity.
特性
CAS番号 |
89141-21-9 |
|---|---|
分子式 |
C10H20O4S2 |
分子量 |
268.4 g/mol |
IUPAC名 |
1,8,11,14-tetraoxa-4,5-dithiacyclohexadecane |
InChI |
InChI=1S/C10H20O4S2/c1-2-12-4-6-14-8-10-16-15-9-7-13-5-3-11-1/h1-10H2 |
InChIキー |
LGJPORWHNSJRQX-UHFFFAOYSA-N |
正規SMILES |
C1COCCOCCSSCCOCCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


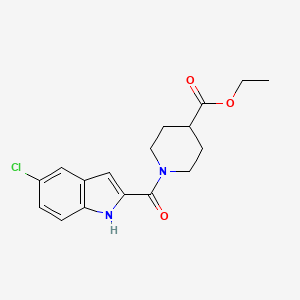
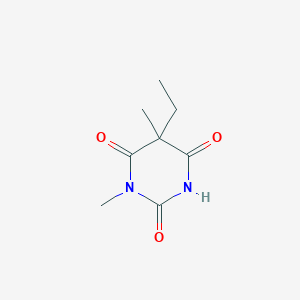
![(E)-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B14153798.png)
![Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonitrile](/img/structure/B14153819.png)
![2-[1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]propan-2-ol](/img/structure/B14153823.png)
![N-[(E)-(2,4-dichlorophenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14153829.png)
![3-(3-hydroxypropyl)-4-imino-5-phenyl-5H-chromeno[2,3-d]pyrimidin-8-ol](/img/structure/B14153838.png)
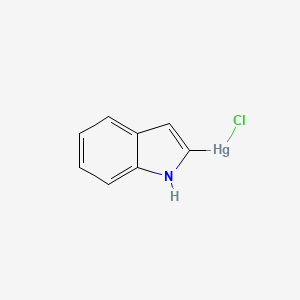
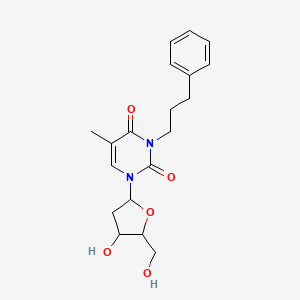
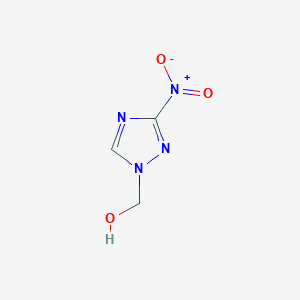
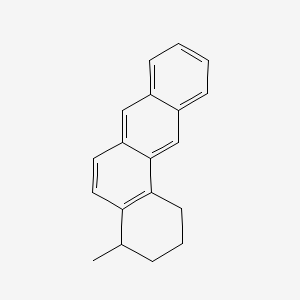
![7,8-dimethoxy-N-[(4-methoxyphenyl)methyl]-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14153871.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(naphthalen-2-yloxy)acetamide](/img/structure/B14153874.png)
